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4-Bromo-2,3-difluoro-5-nitrobenzaldehyde

Catalog No.
S13999547
CAS No.
M.F
C7H2BrF2NO3
M. Wt
266.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde

Product Name

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde

IUPAC Name

4-bromo-2,3-difluoro-5-nitrobenzaldehyde

Molecular Formula

C7H2BrF2NO3

Molecular Weight

266.00 g/mol

InChI

InChI=1S/C7H2BrF2NO3/c8-5-4(11(13)14)1-3(2-12)6(9)7(5)10/h1-2H

InChI Key

RXNTZEWEJAEYDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Br)F)F)C=O

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring with an aldehyde functional group. Its molecular formula is C7H3BrF2N2O3C_7H_3BrF_2N_2O_3, and it has a molecular weight of approximately 248.006 g/mol. The compound exhibits unique electronic properties due to the electronegative fluorine and nitro groups, influencing its reactivity and interactions in chemical processes.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
  • Substitution Reactions: The fluorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions, leading to various derivatives.

These reactions are significant for its applications in organic synthesis and medicinal chemistry.

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde has been investigated for its potential biological activities. It is particularly noted for:

  • Enzyme Inhibition: The compound may interact with specific enzyme active sites, potentially inhibiting their function.
  • Anticancer Activity: Preliminary studies suggest that it may interfere with cellular pathways involved in tumor growth and proliferation.

The exact mechanisms of action are still under investigation, but its unique structure suggests it could have significant pharmacological potential.

Several methods have been developed for synthesizing 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde:

  • Halogenation: This involves the bromination of 2,3-difluorobenzaldehyde using bromine or brominating agents.
  • Nitration: The introduction of the nitro group can be achieved by treating the halogenated benzaldehyde with a mixture of nitric and sulfuric acids under controlled conditions.
  • Formylation: This step may involve the use of formylating agents to introduce the aldehyde functional group if not already present.

These synthetic routes can be optimized to improve yield and reduce by-products.

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its potential as a pharmacophore makes it valuable in drug discovery and development.
  • Material Science: The compound may be utilized in developing advanced materials with specific properties.

Interaction studies involving 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde primarily focus on its reactivity with nucleophiles and electrophiles. The electron-withdrawing nature of the nitro group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. This characteristic is exploited in various synthetic pathways leading to complex heterocycles or substituted benzaldehydes.

Several compounds share structural similarities with 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-2,6-difluoro-5-nitrobenzaldehydeC7H3BrF2N2O3C_7H_3BrF_2N_2O_3Similar halogen substitution pattern
4-Fluoro-2-nitrobenzaldehydeC7H5FNO3C_7H_5FNO_3Contains one fluorine atom
5-Fluoro-2-nitrobenzaldehydeC7H5FNO3C_7H_5FNO_3Contains one fluorine atom at a different position
4-Bromo-2-nitrobenzaldehydeC7H4BrNO3C_7H_4BrNO_3Contains a bromine atom instead of fluorine

The uniqueness of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde lies in its specific arrangement of functional groups that confer distinct chemical properties compared to similar compounds. The presence of both bromine and fluorine enhances its reactivity and potential applications in organic synthesis and material science.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

264.91861 g/mol

Monoisotopic Mass

264.91861 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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